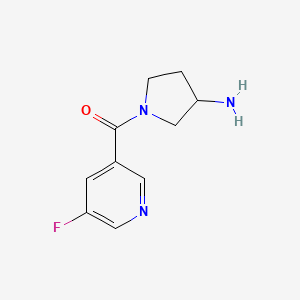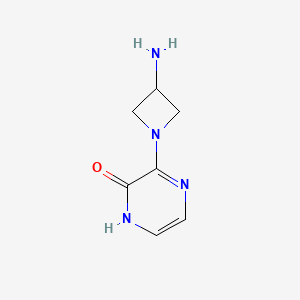
(3-Aminopirrolidin-1-il)(5-fluoropiridin-3-il)metanona
Descripción general
Descripción
(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone: is a chemical compound with potential applications in various fields of science and industry. This compound features a pyrrolidine ring, an amino group, and a fluorinated pyridine ring, making it a unique and versatile molecule.
Aplicaciones Científicas De Investigación
(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone: has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used as a probe to study biological systems, especially in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the reaction of 3-aminopyrrolidine with 5-fluoropyridine-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or tetrahydrofuran is common.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 3-aminopyrrolidin-1-yl(5-fluoropyridin-3-yl)nitromethane .
Reduction: The nitro group, if present, can be reduced to an amine, yielding 3-aminopyrrolidin-1-yl(5-fluoropyridin-3-yl)aminomethane .
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Fluorinated derivatives with different substituents
Mecanismo De Acción
(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone: can be compared with other similar compounds, such as (3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone and 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of (3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone lies in its specific combination of the pyrrolidine ring, amino group, and fluorinated pyridine ring, which contributes to its distinct chemical properties and biological activities.
Comparación Con Compuestos Similares
(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone
(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propiedades
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-8-3-7(4-13-5-8)10(15)14-2-1-9(12)6-14/h3-5,9H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJYSJHJIDBGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine](/img/structure/B1488385.png)

![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)




![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)
![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)





